methyl (1R)-3-oxocyclopentane-1-carboxylate
Overview
Description
Methyl (1R)-3-oxocyclopentane-1-carboxylate is an organic compound with a cyclopentane ring structure. It is characterized by the presence of a ketone group at the third position and a carboxylate ester group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1R)-3-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, followed by esterification. For instance, the reaction of 1,3-cyclopentanedione with methanol in the presence of an acid catalyst can yield the desired ester. Another method involves the use of a Grignard reagent to introduce the methyl group, followed by oxidation to form the ketone.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R)-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl (1R)-3-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (1R)-3-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, leading to the formation of new compounds. These reactions often involve nucleophilic attack on the carbonyl carbon, resulting in the formation of intermediates that can undergo further transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R)-3-hydroxycyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Methyl (1R)-3-aminocyclopentane-1-carboxylate: Similar structure but with an amino group instead of a ketone.
Uniqueness
Methyl (1R)-3-oxocyclopentane-1-carboxylate is unique due to the presence of both a ketone and an ester group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (1R)-3-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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